9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12(24)11-23-16(25)14-15(20(2)18(23)26)19-17-21(9-6-10-22(14)17)13-7-4-3-5-8-13/h13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKHFOOEUPFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , with CAS Number 922454-54-4 , is a synthetic derivative of purine that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 359.43 g/mol
- Structure : The compound features a tetrahydropyrimido structure that is characteristic of many biologically active purines.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 922454-54-4 |
| Molecular Weight | 359.43 g/mol |
| Chemical Structure | Chemical Structure |
Antiviral Properties
Research indicates that compounds similar to 9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives exhibit antiviral activity. Notably, studies have shown that certain purine derivatives can inhibit the replication of viruses such as Hepatitis C virus (HCV). The mechanism typically involves interference with viral RNA synthesis or the inhibition of viral enzymes essential for replication .
Cytotoxic Effects
The cytotoxic potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that it may possess significant cytostatic effects. For instance, related purine derivatives have demonstrated IC50 values ranging from 0.1 to 10 µM against leukemia cell lines . While specific data for this compound is limited, its structural similarity to known cytotoxic agents suggests potential efficacy.
The biological activity of purine derivatives often involves:
- Inhibition of Adenosine Deaminase (ADA) : This enzyme plays a crucial role in purine metabolism; inhibition can lead to increased levels of adenosine, which has various physiological effects including anti-inflammatory actions.
- Interference with Nucleotide Metabolism : By mimicking natural substrates or intermediates in nucleotide synthesis pathways, these compounds can disrupt cellular proliferation.
Case Studies
- Hepatitis C Virus Inhibition : In collaboration with Pharmasset Inc., studies demonstrated that specific purine analogs could inhibit HCV replication effectively. The structural modifications in these compounds were critical for enhancing their antiviral potency .
- Cytotoxicity in Cancer Models : A study involving a series of purine derivatives showed that modifications at the N-position significantly affected cytotoxicity against various cancer cell lines. Compounds with bulky substituents exhibited enhanced activity, suggesting a structure-activity relationship that could be explored further for 9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise Intermediate Isolation : Use Friedel-Crafts alkylation for cyclohexyl group introduction, followed by cyclization under controlled temperature (60–80°C) and catalysts like BF₃·Et₂O to form the pyrimidopurine core .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to isolate intermediates and final product .
- Yield Enhancement : Optimize reaction time (e.g., 12–24 hours for cyclization) and stoichiometric ratios (e.g., 1.2:1 alkylating agent to core precursor) .
Basic: What analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm; methyl groups at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~459) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Intermediate: What in vitro assays evaluate its potential anticancer activity?
Methodological Answer:
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis Markers : Western blotting for caspase-3/7 activation or Annexin V staining .
- Kinase Inhibition : Radioligand binding assays to assess adenosine receptor or kinase (e.g., CDK2) antagonism .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Methodological Answer:
- Substituent Analysis : Compare analogues with varying substituents (e.g., cyclohexyl vs. aryl groups) using molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases .
- Bioisosteric Replacement : Replace the 2-oxopropyl group with ethoxyethyl or fluorobenzyl moieties to modulate solubility and target engagement .
- Activity Cliffs : Identify critical residues via alanine scanning mutagenesis in enzyme targets .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-validated), serum-free conditions, and positive controls (e.g., doxorubicin) .
- Stability Testing : Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C) to rule out false negatives .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher potency in low-oxygen environments) .
Advanced: What techniques identify molecular targets and mechanisms?
Methodological Answer:
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related BAX/BCL-2 ratio) .
- Molecular Dynamics Simulations : GROMACS to model ligand-receptor interactions (e.g., purine core binding to ATP pockets) .
Advanced: Which animal models are appropriate for preclinical testing?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of human tumor cells (e.g., MDA-MB-231) in immunodeficient mice; monitor tumor volume and weight changes .
- Pharmacokinetics : IV/PO administration followed by plasma LC-MS/MS analysis to determine t₁/₂, Cₘₐₓ, and bioavailability .
- Toxicity Profiling : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
Basic: What are best practices for compound storage and stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
